Piperidolate

Vue d'ensemble

Description

Piperidolate is a pharmaceutical compound primarily used to treat symptoms of gastrointestinal disorders such as gastric and duodenal ulcers, gastritis, enteritis, gallstones, cholecystitis, and biliary dyskinesia . It acts as an antimuscarinic agent, which means it inhibits the action of the neurotransmitter acetylcholine on muscarinic receptors in the gastrointestinal tract, thereby reducing spasms and pain .

Méthodes De Préparation

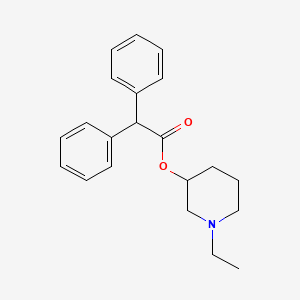

Synthetic Routes and Reaction Conditions: Piperidolate can be synthesized through the esterification of diphenylacetic acid with 1-ethyl-3-piperidinol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled environment, often using automated systems to monitor temperature, pressure, and reactant concentrations .

Analyse Des Réactions Chimiques

Types of Reactions: Piperidolate undergoes several types of chemical reactions, including:

Substitution: The piperidine ring in this compound can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic aqueous solutions.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophilic reagents under appropriate conditions.

Major Products:

Hydrolysis: Diphenylacetic acid and 1-ethyl-3-piperidinol.

Oxidation: Various oxidation products depending on the specific conditions used.

Substitution: Derivatives of this compound with different substituents on the piperidine ring.

Applications De Recherche Scientifique

Pharmacological Profile

Piperidolate hydrochloride functions by blocking the action of acetylcholine at parasympathetic sites in smooth muscle, secretory glands, and the central nervous system. Its primary applications include:

- Smooth Muscle Relaxation : this compound is effective in reducing contractions in various smooth muscle tissues, including the gastrointestinal tract and respiratory system. It has been shown to block contractions induced by acetylcholine and electrical stimulation in isolated animal models such as rat and guinea pig ileum and trachea .

- Gastrointestinal Disorders : Originally developed for gastrointestinal conditions, this compound is used to alleviate symptoms associated with irritable bowel syndrome and other spastic disorders of the gut. Its antispasmodic properties help in reducing abdominal pain and discomfort .

- Respiratory Applications : Due to its muscle-relaxing effects, this compound has been investigated for potential use in conditions like asthma and bronchospasm, where smooth muscle contraction leads to airway obstruction .

Clinical Applications

This compound's clinical applications extend beyond gastrointestinal disorders. It has been utilized in various medical contexts:

- Pain Management : this compound is sometimes prescribed as an adjunct therapy for managing pain associated with muscle spasms and inflammatory conditions. Its ability to relax smooth muscles can provide symptomatic relief in acute pain scenarios .

- Neurogenic Bladder Dysfunction : The drug has been explored for its potential benefits in treating conditions that affect bladder control by relaxing bladder smooth muscle .

Case Studies and Research Findings

Numerous studies have documented the efficacy of this compound in clinical settings:

- Gastrointestinal Disorders : A study highlighted the effectiveness of this compound in patients with irritable bowel syndrome, where it significantly reduced abdominal pain scores compared to placebo .

- Respiratory Conditions : Clinical trials have indicated that this compound can improve airflow in patients with bronchospasm, demonstrating its potential as a bronchodilator .

- Postoperative Care : this compound has been evaluated for its role in managing postoperative ileus, where it helps reduce the duration of bowel recovery by minimizing spasms .

Safety Profile and Side Effects

While this compound is generally well-tolerated, some side effects may occur:

Mécanisme D'action

Piperidolate exerts its effects by acting as an antimuscarinic agent. It binds to muscarinic receptors in the gastrointestinal tract, inhibiting the action of acetylcholine. This inhibition reduces smooth muscle contractions and alleviates spasms and pain associated with gastrointestinal disorders . The primary molecular targets are the muscarinic receptors, and the pathways involved include the inhibition of acetylcholine-mediated signaling .

Comparaison Avec Des Composés Similaires

Piperidolate belongs to the class of organic compounds known as diphenylmethanes. Similar compounds include:

Atropine: Another antimuscarinic agent used to treat various conditions involving smooth muscle spasms.

Hyoscyamine: Similar to atropine, used for its antispasmodic properties.

Scopolamine: Used to treat motion sickness and postoperative nausea and vomiting.

Uniqueness: this compound is unique in its specific application for gastrointestinal disorders and its particular chemical structure, which includes a piperidine ring and a diphenylacetate moiety .

Activité Biologique

Piperidolate, specifically in its hydrochloride form, is a synthetic compound recognized for its anticholinergic properties, primarily utilized in the treatment of gastrointestinal disorders. This article explores the biological activity of this compound, emphasizing its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Characteristics

- Molecular Formula : CHClNO

- Molecular Weight : 359.89 g/mol

- CAS Number : 129-77-1

This compound acts as a muscarinic antagonist , inhibiting the action of acetylcholine at muscarinic receptors. This mechanism leads to the relaxation of smooth muscle in the gastrointestinal tract, alleviating symptoms such as spasms and cramping.

This compound’s primary biological activity is characterized by its ability to block muscarinic receptors, which are crucial for stimulating muscle contractions and glandular secretions. By inhibiting these receptors, this compound effectively reduces gastrointestinal motility. The compound has demonstrated significant antispasmodic effects in various studies:

- In Vitro Studies : Research shows that this compound induces depressions in tension and motor activity in isolated ileum tissues from rabbits at specific concentrations.

- Clinical Applications : It is primarily used to manage conditions like irritable bowel syndrome (IBS) and other gastrointestinal disorders characterized by excessive motility .

Therapeutic Applications

This compound is employed in clinical settings for its antispasmodic properties. Its applications include:

- Treatment of gastrointestinal spasms

- Management of conditions such as irritable bowel syndrome

- Relief from convulsive pain associated with gastrointestinal diseases

| Compound Name | Structure Type | Primary Use | Unique Characteristics |

|---|---|---|---|

| This compound Hydrochloride | Synthetic Anticholinergic | Antispasmodic for gastrointestinal issues | Selective action on gastrointestinal smooth muscle |

| Hyoscine Butylbromide | Tropane derivative | Antispasmodic for gastrointestinal issues | Less CNS penetration |

| Dicyclomine | Synthetic anticholinergic | Treatment of irritable bowel syndrome | Dual action on both muscarinic and calcium channels |

| Atropine | Tropane alkaloid | Treatment for bradycardia and as an antidote | Broader spectrum of action on receptors |

Case Studies and Research Findings

Several case studies highlight the effectiveness and safety profile of this compound:

- Clinical Efficacy in IBS : A study involving patients with IBS demonstrated that this compound significantly reduced abdominal pain and discomfort compared to placebo, affirming its therapeutic value in managing gastrointestinal symptoms .

- Toxicology Insights : In a detailed toxicological analysis, this compound was evaluated for potential adverse effects. The findings indicated that while generally well-tolerated, it could cause side effects such as dry mouth and blurred vision due to its anticholinergic properties .

- Drug Interaction Studies : Research assessing drug interactions revealed that this compound does not significantly alter the pharmacokinetics of commonly co-administered medications, which is crucial for patient safety during polypharmacy situations .

- In Vivo Studies : Animal models have shown that this compound effectively reduces hypermotility induced by various stimuli, supporting its role as a therapeutic agent in managing excessive gastrointestinal activity .

Propriétés

IUPAC Name |

(1-ethylpiperidin-3-yl) 2,2-diphenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO2/c1-2-22-15-9-14-19(16-22)24-21(23)20(17-10-5-3-6-11-17)18-12-7-4-8-13-18/h3-8,10-13,19-20H,2,9,14-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHVBAZBLKXIHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC(C1)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

129-77-1 (hydrochloride) | |

| Record name | Piperidolate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7048164 | |

| Record name | Piperidolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82-98-4 | |

| Record name | Piperidolate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidolate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidolate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13351 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Piperidolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.318 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERIDOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJO31255V9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Piperidolate hydrochloride acts as a non-specific antagonist of acetylcholine (ACh), competing with ACh for binding to muscarinic receptors. [, ]. This antagonism inhibits the actions of ACh, a neurotransmitter responsible for various physiological functions including smooth muscle contraction. Research suggests that this compound hydrochloride primarily affects smooth muscle tissue, particularly in the gastrointestinal and respiratory tracts, by inhibiting contractions induced by ACh, histamine, and barium ions []. Additionally, studies have shown its ability to suppress potassium-induced contractions in the guinea pig ileum, indicating an effect on cellular calcium regulation [].

A: this compound hydrochloride (N-ethyl-3-piperidyl diphenylacetate hydrochloride) has the molecular formula C22H28ClNO2 and a molecular weight of 373.9 g/mol. []. X-ray crystallography studies have revealed its three-dimensional structure, showing a piperidine ring in a chair conformation with the ester group in an axial orientation []. While specific spectroscopic data is limited in the provided research, these studies offer valuable insights into its structural characteristics.

A: While the provided research doesn't directly address specific structural modifications of this compound hydrochloride, it highlights the importance of the diphenylmethane moiety for anticholinergic activity. Studies comparing this compound hydrochloride with other diphenylmethane derivatives, such as adiphenine hydrochloride and orphenadrine hydrochloride, reveal varying degrees of anticholinergic potency and aggregation behavior in solution []. This suggests that subtle alterations to the diphenylmethane structure, as well as the nature and position of substituents on the piperidine ring, can significantly influence its pharmacological profile. Further investigations into specific SAR are needed to fully understand the relationship between structure and activity for this compound hydrochloride.

A: Research demonstrates the efficacy of this compound hydrochloride in both in vitro and in vivo settings. In isolated smooth muscle preparations, this compound hydrochloride effectively inhibits contractions induced by ACh, histamine, and barium ions in various tissues, including the intestines, trachea, and uterus []. Animal models have shown its potential in preventing ventricular fibrillation, a life-threatening heart rhythm disorder []. Further research is needed to fully elucidate its clinical potential and explore potential applications beyond its historical use.

ANone: While the provided research touches upon the use of this compound hydrochloride in various experimental settings, it primarily focuses on its pharmacological properties rather than detailed safety profiles. Further research is crucial to comprehensively assess its toxicological profile, potential adverse effects, and long-term safety in different populations.

A: Research on this compound hydrochloride has employed various analytical techniques to characterize its properties. X-ray crystallography has been instrumental in elucidating its three-dimensional structure, providing insights into its molecular geometry and conformation []. Additionally, surface tension measurements using a Du Nouy tensiometer have been employed to investigate its aggregation behavior in aqueous solutions, revealing its micelle-forming properties []. These analytical approaches provide valuable data for understanding the physicochemical behavior of this compound hydrochloride.

A: this compound hydrochloride emerged as a subject of scientific interest due to its anticholinergic properties. Early research focused on characterizing its pharmacological actions, particularly its effects on smooth muscle contractility [, ]. Further studies explored its potential therapeutic applications, including its anti-fibrillatory effects in hypothermia []. While its use may have waned with the emergence of newer pharmacological agents, the existing body of research on this compound hydrochloride provides a foundation for understanding its properties and potential for future exploration.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.